molecular formula C16H14ClN5NaO7PS B12298094 8-(4-Chlorophenylthio)guanosine 3',5'-cyclic Monophosphate sodium salt

8-(4-Chlorophenylthio)guanosine 3',5'-cyclic Monophosphate sodium salt

Katalognummer: B12298094
Molekulargewicht: 509.8 g/mol
InChI-Schlüssel: REEQGIQRCDWDRA-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8-(4-Chlorophenylthio)guanosine 3',5'-cyclic monophosphate sodium salt (8-pCPT-cGMP, CAS 51239-26-0) is a cell-permeable cGMP analog widely used to study cGMP-dependent signaling pathways. Its structure features a 4-chlorophenylthio substitution at the 8-position of the guanine ring, enhancing membrane permeability and resistance to phosphodiesterase (PDE)-mediated hydrolysis . This compound selectively activates cGMP-dependent protein kinase (PKG), making it a critical tool for investigating vascular smooth muscle relaxation, neuronal signaling, and immune responses .

Eigenschaften

IUPAC Name

sodium;2-amino-8-(4-chlorophenyl)sulfanyl-9-(7-hydroxy-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl)-1H-purin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN5O7PS.Na/c17-6-1-3-7(4-2-6)31-16-19-9-12(20-15(18)21-13(9)24)22(16)14-10(23)11-8(28-14)5-27-30(25,26)29-11;/h1-4,8,10-11,14,23H,5H2,(H,25,26)(H3,18,20,21,24);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REEQGIQRCDWDRA-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(C(O2)N3C4=C(C(=O)NC(=N4)N)N=C3SC5=CC=C(C=C5)Cl)O)OP(=O)(O1)[O-].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN5NaO7PS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

509.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Cyclothiophosphorylation of 8-(4-Chlorophenylthio)guanosine

Reaction Mechanism and Conditions

This method, detailed in US5625056A , involves two key steps:

  • Substitution : 8-Bromoguanosine reacts with 4-chlorothiophenol in methanol/water under reflux to form 8-(4-chlorophenylthio)guanosine.
  • Cyclothiophosphorylation : The product is treated with thiophosphoryl chloride (PSCl₃) in triethyl phosphate, followed by cyclization in acetonitrile/potassium hydroxide.
Key Data:
Parameter Value
Substitution Yield 62%
Cyclization Yield 5%
Purification RP-18 column (30% methanol, 10 mM triethyl ammonium formate)
Diastereomer Ratio (RP:SP) Not reported

Challenges

  • Low cyclization yield due to competing hydrolysis.
  • Requires multiple chromatographic steps for impurity removal.

H-Phosphonate Approach

Synthetic Pathway (ACS Publication)

This scalable method avoids chromatography:

  • Phenylethenylation : 8-Bromoguanosine reacts with 2-bromoacetophenone in DMSO/DBU to introduce the PET group.
  • Silylation : 2'-OH protection using triisopropylsilyl chloride (TIPS-Cl) in DMF.
  • Phosphonylation : 5'-OH reacts with diphenylphosphite (DPP) in pyridine/DCM.
  • Cyclization : Pivaloyl chloride and sulfur mediate cyclization, followed by acidic deprotection.
Key Data:
Parameter Value
Total Yield 13.8%
Diastereomer Ratio 9:1 (RP:SP)
Purification Crystallization (EtOAc/MeCN)

Advantages

  • High diastereoselectivity via steric hindrance from TIPS groups.
  • Chromatography-free process enhances scalability.

Solid-Phase Synthesis Using Fractogel Resins

Immobilization Strategy

US5625056A describes coupling R_P-8-Br-cGMPS to Fractogel TSK AF Amino 650® via sulfhydryl-reactive spacers.

Key Data:
Parameter Value
Coupling Efficiency >90%
Application Affinity chromatography for PKG isolation

Comparative Analysis of Methods

Yield and Efficiency

Method Total Yield Diastereomer Ratio Scalability
Cyclothiophosphorylation 5–62% Unreported Low
H-Phosphonate 13.8% 9:1 High
Solid-Phase >90% N/A Moderate

Critical Challenges

  • Diastereomer Separation : RP-18 chromatography or crystallization required for RP/SP resolution.
  • Moisture Sensitivity : Thiophosphoryl chloride and DPP degrade in aqueous conditions, necessitating anhydrous setups.
  • Byproducts : 2',3'-cyclic phosphates form without 2'-OH protection.

Recent Advances (2021–2025)

Flow Chemistry Adaptations

A 2023 study optimized the H-phosphonate method using continuous flow reactors, reducing reaction time from 24 h to 2 h and improving yield to 18%.

Green Solvent Substitutions

Replacing DMF with cyclopentyl methyl ether (CPME) in silylation steps reduced environmental impact while maintaining 85% yield.

Reaction Optimization Tables

Table 1: Cyclothiophosphorylation Key Conditions

Reagent Role Stoichiometry
4-Chlorothiophenol Nucleophile 5 eq
Thiophosphoryl Chloride Cyclizing Agent 3 eq
Triethylamine Base 5 eq

Table 2: H-Phosphonate Reaction Parameters

Step Temperature Time Solvent
Phenylethenylation 25°C 30 min DMSO
Silylation 80°C 12 h DMF
Cyclization −20°C 1 h DCM

Industrial-Scale Considerations

Cost Analysis

Component Cost per kg (USD)
8-Bromoguanosine 12,000
TIPS-Cl 8,500
DPP 3,200

Regulatory Compliance

  • USP-NF standards require <0.1% residual DMF.
  • ICH Q3D guidelines limit heavy metals (e.g., Pd <10 ppm).

Analyse Chemischer Reaktionen

Arten von Reaktionen

8-(4-Chlorphenylthio)guanosin-3',5'-cyclisches Monophosphat-Natriumsalz durchläuft verschiedene chemische Reaktionen, darunter:

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und Basen wie Natriumhydroxid für Substitutionsreaktionen. Die Reaktionen werden typischerweise unter kontrollierten Temperaturen und pH-Werten durchgeführt, um die Bildung des gewünschten Produkts zu gewährleisten .

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene oxidierte, reduzierte und substituierte Derivate von 8-(4-Chlorphenylthio)guanosin-3',5'-cyclischem Monophosphat-Natriumsalz.

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

a. Respiratory Health

CPT-cGMP has been shown to stimulate human alveolar fluid clearance by enhancing sodium absorption through epithelial sodium channels (ENaC). This effect is particularly significant as it suggests a potential therapeutic role in conditions characterized by pulmonary edema, such as acute respiratory distress syndrome (ARDS) or cystic fibrosis. In studies, intratracheal administration of CPT-cGMP resulted in increased alveolar fluid clearance, highlighting its pharmacological relevance in respiratory therapies .

b. Cardiovascular Research

In cardiovascular studies, CPT-cGMP serves as a tool to investigate the effects of cGMP signaling on vascular smooth muscle relaxation and platelet aggregation. By selectively activating cGMP-dependent pathways, researchers can explore the implications of cGMP in conditions like hypertension and thrombosis .

c. Neurobiology

CPT-cGMP also plays a role in neurobiology by modulating neuronal signaling pathways. It has been implicated in processes such as synaptic plasticity and neuroprotection, making it relevant in studies focused on neurodegenerative diseases and cognitive function .

Case Study 1: Alveolar Fluid Clearance Enhancement

  • Objective: To evaluate the effect of CPT-cGMP on alveolar fluid clearance.
  • Method: Administered intratracheally to human lungs; measured fluid clearance rates.
  • Findings: Significant increase in fluid clearance observed, suggesting potential use in treating pulmonary edema .

Case Study 2: Vascular Smooth Muscle Relaxation

  • Objective: Investigate the role of CPT-cGMP in vascular smooth muscle cells.
  • Method: In vitro assays measuring relaxation responses to CPT-cGMP.
  • Findings: Enhanced relaxation compared to cGMP alone; indicates potential therapeutic applications for hypertension .

Wirkmechanismus

The compound exerts its effects by activating guanosine monophosphate-dependent protein kinase. This activation leads to the phosphorylation of various target proteins, which in turn modulates different cellular processes. The compound’s high membrane permeability allows it to effectively enter cells and exert its effects. The molecular targets and pathways involved include cyclic nucleotide-gated channels and phosphodiesterases .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Related cGMP Analogs

Key Structural and Functional Differences

The following table summarizes critical properties of 8-pCPT-cGMP and its analogs:

Compound Name CAS No. Molecular Weight Substituent PDE Resistance Membrane Permeability Key Applications
8-pCPT-cGMP sodium salt 51239-26-0 509.79 4-Chlorophenylthio High High PKG activation, vascular studies
8-Bromo-cGMP sodium salt 51116-01-9 446.08 Bromine Moderate Moderate General cGMP signaling
8-Bromoguanosine-cGMP sodium salt 51116-01-9 446.08 Bromine Moderate Moderate Olfactory transduction studies
Rp-8-pCPT-cGMP phosphorothioate 153660-09-9 525.86 4-Chlorophenylthio + phosphorothioate Very High Moderate Protein kinase inhibition assays
Key Findings :
  • 8-pCPT-cGMP vs. 8-Bromo-cGMP :

    • PDE Resistance : The thioether group in 8-pCPT-cGMP confers greater resistance to PDE hydrolysis compared to 8-Br-cGMP, leading to prolonged cGMP elevation in cells .
    • Membrane Permeability : The lipophilic 4-chlorophenylthio group enhances cellular uptake, making 8-pCPT-cGMP more effective in intact cell systems than 8-Br-cGMP .
    • Functional Specificity : 8-pCPT-cGMP selectively activates PKG without cross-reacting with cAMP-dependent pathways, whereas 8-Br-cGMP may exhibit off-target effects in high concentrations .
  • Phosphorothioate Derivatives :

    • Rp-8-pCPT-cGMP phosphorothioate (CAS 153660-09-9) is a stereospecific inhibitor of PKG, demonstrating the importance of structural modifications in altering functional outcomes .

Mechanistic and Pharmacological Comparisons

Role in Calcium Signaling :
  • In contrast, 8-Br-cGMP primarily modulates cyclic nucleotide-gated channels in sensory systems, such as taste and olfaction .
Immune and Inflammatory Pathways :
  • 8-pCPT-cGMP increases both cADPR and NAADP production in LAK cells, implicating it in interleukin-8 (IL-8)-mediated immune responses. cAMP analogs, however, only elevate NAADP, highlighting the unique dual functionality of 8-pCPT-cGMP .

Advantages and Limitations of 8-pCPT-cGMP

Advantages :

  • Enhanced Stability : The thioether linkage prolongs intracellular cGMP levels, making it ideal for long-term studies .
  • Specificity : Minimal cross-reactivity with cAMP pathways ensures precise PKG activation .

Limitations :

  • Cost and Synthesis Complexity : Higher molecular weight and specialized synthesis increase production costs compared to simpler analogs like 8-Br-cGMP .
  • Solubility Constraints : Sodium salt forms may require optimization for in vivo applications .

Biologische Aktivität

8-(4-Chlorophenylthio)guanosine 3',5'-cyclic monophosphate sodium salt (commonly referred to as 8-pCPT-cGMP) is a synthetic analog of cyclic guanosine monophosphate (cGMP), a critical signaling molecule involved in various biological processes. This compound has garnered attention for its potential therapeutic applications due to its unique biological activities.

  • Chemical Formula : C₁₆H₁₄ClN₅O₇PS·Na
  • Molecular Weight : 509.8 g/mol
  • Purity : ≥99% (by HPLC)
  • Storage Conditions : Recommended storage at -20°C in a freezer .

8-pCPT-cGMP functions primarily as a cGMP analog, mimicking the action of endogenous cGMP but with enhanced stability and bioactivity. It activates protein kinase G (PKG), which mediates various downstream effects including vasodilation, inhibition of platelet aggregation, and modulation of smooth muscle contraction.

Key Biological Effects:

  • Vasodilation : Enhances blood flow by relaxing vascular smooth muscle.
  • Inhibition of Platelet Aggregation : Reduces the risk of thrombosis.
  • Neurotransmission Modulation : Influences neuronal signaling pathways.

Case Studies and Experimental Data

  • Vascular Smooth Muscle Relaxation :
    • A study demonstrated that 8-pCPT-cGMP induces relaxation in isolated rat aortic rings, suggesting its potential for treating hypertension and other vascular disorders. The compound's efficacy was compared to that of natural cGMP, showing superior potency in inducing relaxation .
  • Neuroprotective Effects :
    • In neurodegenerative models, 8-pCPT-cGMP exhibited protective effects against neuronal apoptosis induced by oxidative stress. This suggests its potential role in therapies for conditions like Alzheimer's disease .
  • Anti-inflammatory Properties :
    • Research indicated that 8-pCPT-cGMP can modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines in activated macrophages, highlighting its utility in treating inflammatory diseases .

Comparative Analysis of Biological Activity

CompoundMechanism of ActionKey EffectsReferences
8-pCPT-cGMPPKG activationVasodilation, anti-inflammatory
Natural cGMPPKG activationVasodilation, smooth muscle relaxation
Other cGMP analogsVariesVaries

Clinical Implications

The unique properties of 8-pCPT-cGMP position it as a promising candidate for therapeutic applications in cardiovascular diseases, neurodegenerative disorders, and inflammatory conditions. Its enhanced stability compared to natural cGMP allows for prolonged action, which may improve patient outcomes.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.